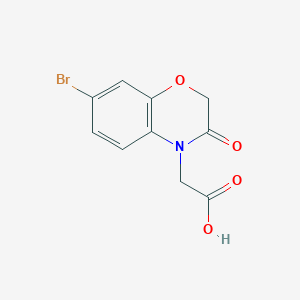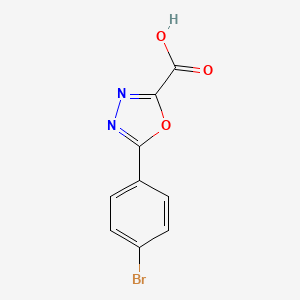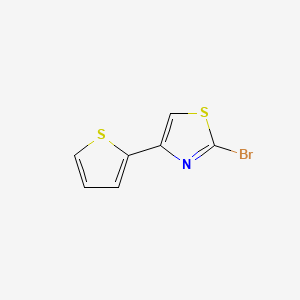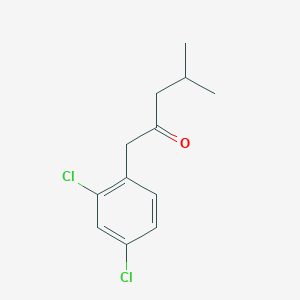
N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide
説明
“N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide” is a biochemical compound used for proteomics research . Its molecular formula is C13H17N3O, and it has a molecular weight of 231.29 .
Molecular Structure Analysis
The molecular structure of “N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide” is critical for understanding its potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically employed to elucidate the structure.Chemical Reactions Analysis
“N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide” and its derivatives may undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
“N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide” has a predicted boiling point of 528.4° C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.64 .科学的研究の応用
Antitumor Activity
“N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide” derivatives have been synthesized and evaluated for their potential in antitumor activity. For instance, compounds with similar structures have been tested against cancer cell lines such as HeLa, showing promising results in inhibiting tumor growth . The specific interactions with cellular components and the mechanisms by which they exert their antitumor effects are areas of active research.
Antimicrobial and Antiviral Properties
The imidazole ring, which is part of the compound’s structure, is known for its antimicrobial and antiviral properties. Research has shown that derivatives of imidazole can be effective against a range of microbial and viral pathogens, making “N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide” a potential candidate for developing new antimicrobial and antiviral agents .
Anti-inflammatory Applications
Compounds containing the imidazole moiety have been reported to exhibit anti-inflammatory properties. This suggests that “N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide” could be useful in the development of new anti-inflammatory drugs, which could help in the treatment of chronic inflammatory diseases .
Electrolyte for Dye-Sensitized Solar Cells
Imidazole derivatives, including those similar to “N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide”, have been investigated as improved electrolytes for dye-sensitized solar cells. Their ability to enhance charge transfer capabilities makes them valuable for increasing the efficiency of these solar cells .
Anticonvulsant Effects
Research into benzothiazole and imidazole derivatives has shown that they can have anticonvulsant effects. This opens up the possibility for “N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide” to be used in the development of new treatments for epilepsy and other seizure-related disorders .
Antipsychotic Potential
Some derivatives of benzisoxazole, which share structural similarities with “N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide”, have shown affinity for serotonergic and dopaminergic receptors. This indicates potential applications in the treatment of psychiatric disorders, including schizophrenia and bipolar disorder .
将来の方向性
特性
IUPAC Name |
N-(2-butyl-3H-benzimidazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-4-5-13-15-11-7-6-10(14-9(2)17)8-12(11)16-13/h6-8H,3-5H2,1-2H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQFKAXVABNTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1)C=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256136 | |
| Record name | Acetamide, N-(2-butyl-1H-benzimidazol-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butyl-1H-1,3-benzodiazol-5-yl)acetamide | |
CAS RN |
1146290-17-6 | |
| Record name | Acetamide, N-(2-butyl-1H-benzimidazol-6-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2-butyl-1H-benzimidazol-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid](/img/structure/B1519201.png)




![2-[Methyl(thiolan-3-yl)amino]acetic acid](/img/structure/B1519207.png)

![5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519211.png)